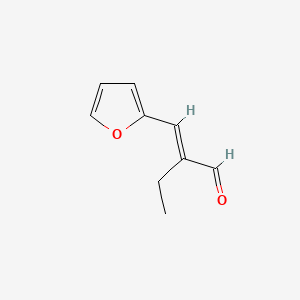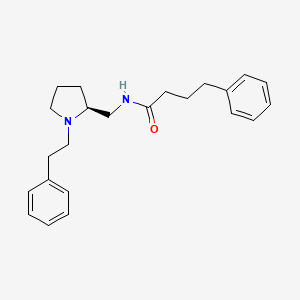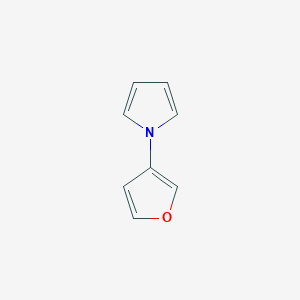![molecular formula C41H53O3P B12890389 (1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Dicyclohexyl(2’-((3,5-dimethoxybenzyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)phosphine: R-DTBM-BINAP , is a chiral phosphine ligand. Its chemical formula is C80H104O4P2, and it has a molecular weight of 1191.63 g/mol. The compound appears as white to yellow powder and is air-sensitive, requiring cold storage .
Métodos De Preparación
Synthetic Routes: R-DTBM-BINAP can be synthesized through various methods. One common approach involves the condensation of 2,2’-dihydroxy-1,1’-binaphthalene with 3,5-dimethoxybenzyl chloride, followed by reaction with dicyclohexylphosphine. The resulting compound undergoes purification steps to obtain the desired product.
Industrial Production: While R-DTBM-BINAP is primarily used in research and catalysis, its industrial production methods are not widely documented. Researchers often prepare it in the laboratory for specific applications.
Análisis De Reacciones Químicas
Reactivity: R-DTBM-BINAP serves as a versatile ligand in asymmetric catalysis. It participates in various reactions, including:
Hydrogenation: It facilitates enantioselective hydrogenation of unsaturated substrates.
Hydroformylation: R-DTBM-BINAP-based rhodium complexes catalyze hydroformylation reactions.
Asymmetric Allylation: It promotes allylic substitutions with high enantioselectivity.
Hydrogenation: Rhodium or iridium complexes with R-DTBM-BINAP as the ligand, hydrogen gas, and suitable solvents.
Hydroformylation: Rhodium catalysts, carbon monoxide, and hydrogen.
Allylation: Palladium or rhodium catalysts, allylic substrates, and base.
Major Products: The major products depend on the specific reaction. For instance, in hydrogenation, R-DTBM-BINAP contributes to the formation of chiral alcohols or amines.
Aplicaciones Científicas De Investigación
R-DTBM-BINAP finds applications in:
Asymmetric Synthesis: It enables the synthesis of chiral compounds with high enantioselectivity.
Catalysis: Used in various catalytic processes, including hydrogenation, hydroformylation, and allylation.
Medicinal Chemistry: Its chiral properties make it valuable for drug development.
Mecanismo De Acción
The exact mechanism by which R-DTBM-BINAP exerts its effects depends on the specific reaction. Generally, it coordinates with metal catalysts, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the catalytic process.
Comparación Con Compuestos Similares
R-DTBM-BINAP stands out due to its unique chiral structure. Similar compounds include:
Propiedades
Fórmula molecular |
C41H53O3P |
|---|---|
Peso molecular |
624.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-[2-[(3,5-dimethoxyphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]phosphane |
InChI |
InChI=1S/C41H53O3P/c1-42-32-25-29(26-33(27-32)43-2)28-44-38-23-21-30-13-9-11-19-36(30)40(38)41-37-20-12-10-14-31(37)22-24-39(41)45(34-15-5-3-6-16-34)35-17-7-4-8-18-35/h21-27,34-35H,3-20,28H2,1-2H3 |
Clave InChI |
IIYKSLWDDNBPKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)COC2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6CCCCC6)C7CCCCC7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




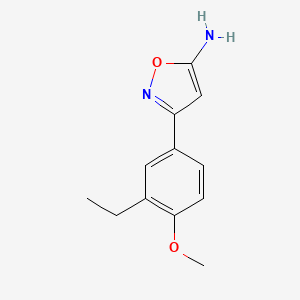
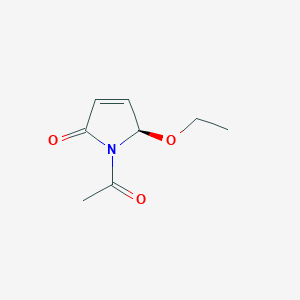
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)


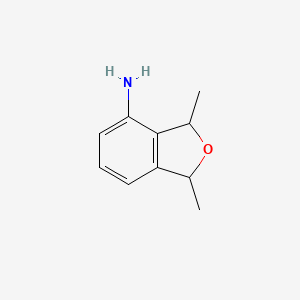
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)

![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
